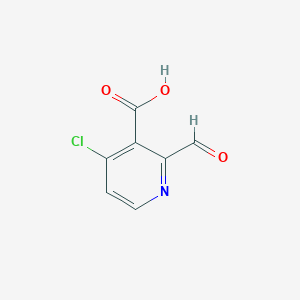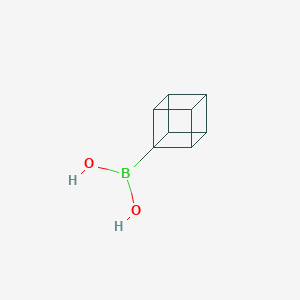![molecular formula C9H12N4 B12940489 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the synthesis can be initiated by reacting pyrrole with bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent cyclization . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also viable methods .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow processes to ensure high throughput and consistent quality. The use of transition metal catalysts and optimized reaction conditions are crucial for efficient industrial synthesis .
化学反応の分析
Types of Reactions
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1-f][1,2,4]triazin-7-yl oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: It is a key component in the development of kinase inhibitors, which are used in cancer therapy. .
作用機序
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where kinase inhibitors are used to target dysregulated kinases in cancer cells .
類似化合物との比較
Similar Compounds
Avapritinib: A kinase inhibitor containing a pyrrolo[2,1-f][1,2,4]triazin-7-yl moiety, used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug with a similar heterocyclic structure, used in the treatment of COVID-19
Uniqueness
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is unique due to its specific combination of pyrrole and triazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .
特性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC名 |
2-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-1-amine |
InChI |
InChI=1S/C9H12N4/c1-7(4-10)9-3-2-8-5-11-6-12-13(8)9/h2-3,5-7H,4,10H2,1H3 |
InChIキー |
XXPCPVIVLUBAFO-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1=CC=C2N1N=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


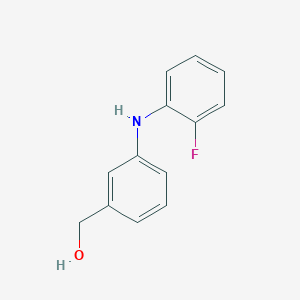
![2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12940416.png)

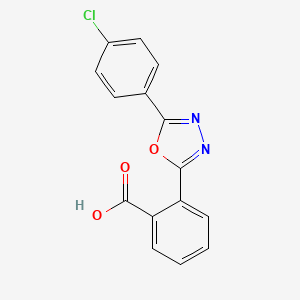

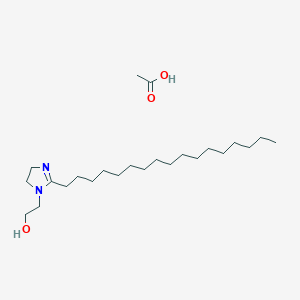

![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
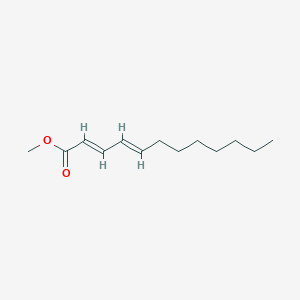
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)

